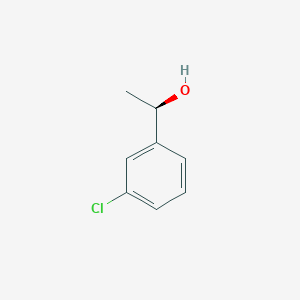

(R)-1-(3-Chlorophenyl)ethanol

Descripción general

Descripción

®-1-(3-Chlorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9ClO It is characterized by the presence of a chlorine atom on the phenyl ring and a hydroxyl group attached to the first carbon of the ethyl chain

Synthetic Routes and Reaction Conditions:

Asymmetric Reduction: One common method for preparing ®-1-(3-Chlorophenyl)ethanol involves the asymmetric reduction of 3-chloroacetophenone using chiral catalysts. This method ensures the selective formation of the ®-enantiomer.

Grignard Reaction: Another approach involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods:

Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-chloroacetophenone using chiral catalysts is often employed. This method is scalable and provides high yields of the ®-enantiomer.

Types of Reactions:

Oxidation: ®-1-(3-Chlorophenyl)ethanol can be oxidized to form 3-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo further reduction to form the corresponding alkane, 3-chlorophenylethane, using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products:

Oxidation: 3-Chloroacetophenone.

Reduction: 3-Chlorophenylethane.

Substitution: 3-Chlorophenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

®-1-(3-Chlorophenyl)ethanol has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anti-inflammatory properties.

Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mecanismo De Acción

The mechanism of action of ®-1-(3-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the chiral center allows for selective interactions with biological targets, enhancing its efficacy and specificity.

Comparación Con Compuestos Similares

(S)-1-(3-Chlorophenyl)ethanol: The enantiomer of ®-1-(3-Chlorophenyl)ethanol, which may have different biological activities and properties.

3-Chlorophenylethane: A reduced form of the alcohol, lacking the hydroxyl group.

3-Chloroacetophenone: The oxidized form of the alcohol, used as an intermediate in various chemical syntheses.

Uniqueness: ®-1-(3-Chlorophenyl)ethanol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Actividad Biológica

(R)-1-(3-Chlorophenyl)ethanol is a chiral compound with significant biological activity, primarily due to its interaction with various biological targets. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research studies and findings.

- Molecular Formula : C8H9ClO

- Molecular Weight : 156.61 g/mol

- Structure : The compound features a chlorophenyl group attached to an ethanol backbone, which influences its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antidepressant Activity

- Research indicates that compounds similar to this compound exhibit activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. In studies involving forced swim tests in rodents, derivatives of this compound showed significant antidepressant-like effects, suggesting its potential as a therapeutic agent for depression .

- Antimicrobial Properties

- Anticancer Potential

- Neuroprotective Effects

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Serotonergic Modulation : Its interaction with serotonin receptors may lead to increased serotonin levels in synaptic clefts, contributing to its antidepressant effects .

- Inhibition of Bacterial Growth : The compound's structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to growth inhibition .

- Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, promoting programmed cell death and reducing tumor growth .

Table 1: Summary of Biological Activities

Case Study Example

In a controlled study examining the antidepressant effects of related compounds in mice, researchers observed that administration of this compound led to a notable decrease in depressive-like behaviors as measured by the forced swim test. This aligns with findings that suggest serotonergic pathways are critical for mood regulation.

Propiedades

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQVBHGBPRDKN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426207 | |

| Record name | (R)-1-(3-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120121-01-9 | |

| Record name | (R)-1-(3-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bacillus subtilis esterase (BsE) a promising biocatalyst for producing (R)-1-(3-Chlorophenyl)ethanol?

A1: BsE exhibits excellent enantioselectivity for the hydrolysis of m-substituted 1-phenylethanol acetates, consistently demonstrating an enantiomeric ratio (E) greater than 100 []. This high selectivity ensures the preferential formation of the desired (R)-enantiomer of 1-(3-Chlorophenyl)ethanol. Furthermore, BsE demonstrates a high tolerance for substrate concentrations, remaining effective even at 1 M concentration of m-substituted 1-phenylethanol acetates. This allows for efficient large-scale production, as evidenced by the successful synthesis of this compound with a space-time yield of 920 g per liter per day and 97% enantiomeric excess []. These characteristics make BsE a potentially ideal biocatalyst for producing optically active this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.